3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a tert-butoxycarbonylamino (BOC-protected amino) group and a propanoic acid moiety at position 2. The propanoic acid tail may contribute to solubility and interaction with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
3-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(16)11-8-13-12-6(18-8)4-5-7(14)15/h4-5H2,1-3H3,(H,14,15)(H,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUGQIGUEYNBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid (CAS Number: 2416236-39-8) is a compound with a molecular weight of 273.31 g/mol and a molecular formula of CHNOS. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.
Chemical Structure
The structure of 3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2-methylpropan-2-yl group enhances the lipophilicity of the compound, potentially affecting its pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 273.31 g/mol |
| CAS Number | 2416236-39-8 |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to 3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid exhibit significant antitumor properties. For instance, compounds containing thiadiazole moieties have been shown to inhibit tumor growth by interfering with cellular signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
- Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties, which could contribute to their antitumor effects by reducing the tumor microenvironment's inflammatory response.
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in preclinical models:
- Study on Tumor Xenografts : A study involving xenograft models demonstrated that a related thiadiazole compound significantly reduced tumor size when administered at low doses over a period of weeks. This study highlighted the importance of drug exposure levels in achieving therapeutic effects .
- Cell Line Studies : In vitro studies using various cancer cell lines showed that these compounds could effectively induce apoptosis and inhibit proliferation at micromolar concentrations.
Future Research Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.
- Clinical Trials : Progressing promising candidates into clinical trials will be essential for evaluating their safety and efficacy in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 3-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid (CAS: 107811-08-5)
- Structure: Replaces the BOC-protected amino group with a carbamoyl group linked to an isopropyl substituent.
b) 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
- Structure: Features a thiadiazole-thioether-propanoyl chain instead of the propanoic acid. The presence of a cyano group and phenyl ring introduces distinct electronic and steric effects.
- Key Differences : The thioether linkage and aromatic substituents may alter binding affinity in biological systems compared to the carboxylic acid moiety in the target compound .
c) 3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
- Structure : Substitutes the thiadiazole ring with an oxadiazole and introduces a pyrazole substituent.
Physicochemical Properties (Inferred)
Note: LogP values estimated using fragment-based methods; experimental data unavailable in provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
